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Compound of Interest

Compound Name: Methyl 4-O-feruloylquinate

Cat. No.: B15609338 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-O-feruloylquinate, a naturally occurring phenolic compound. As a derivative of ferulic acid

and quinic acid, it belongs to the chlorogenic acid family, which is recognized for a variety of

biological activities, including antioxidant and anti-inflammatory properties. The precise

characterization of this molecule is crucial for its development as a potential therapeutic agent

or phytochemical standard.

Methyl 4-O-feruloylquinate has been identified in various plant species, including Stemona

japonica and coffee beans.[1][2][3] Its structure combines a quinic acid methyl ester with a

ferulic acid moiety, and its molecular formula is C₁₈H₂₂O₉, with a molecular weight of

approximately 382.36 g/mol .[4][5] The structural elucidation and confirmation rely heavily on a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.[6]

Data Presentation
The following tables summarize the available spectroscopic data for Methyl 4-O-
feruloylquinate. It is important to note that while the general spectroscopic profile is

established, complete, experimentally verified NMR data from a single source is not

consistently available in the public domain. The provided NMR data is based on expected

chemical shift ranges from closely related compounds and should be used as a reference.[4][7]
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Table 1: NMR Spectroscopic Data (Expected Ranges)
The definitive assignment of the feruloyl group's position to the C-4 hydroxyl of the quinic acid

ring is typically confirmed through Heteronuclear Multiple Bond Correlation (HMBC) NMR

experiments.[7] A key correlation would be observed between the proton at the esterified

position on the quinic acid ring (H-4, expected to be shifted downfield to ~5.0-5.4 ppm) and the

carbonyl carbon of the feruloyl group (C-9').[7] Additionally, the methyl ester is confirmed by a

correlation between the methyl protons (~3.7 ppm) and the quinic acid carbonyl carbon (C-7).

[7]
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Assignment ¹H NMR (ppm) ¹³C NMR (ppm)

Feruloyl Moiety

H-2' ~6.8-7.2 (d) ~110.0-112.0

H-5' ~6.8-7.2 (d) ~115.0

H-6' ~6.8-7.2 (dd) ~123.0

H-7' (α-CH) ~6.3 (d, J=15.9 Hz) ~115.0

H-8' (β-CH) ~7.6 (d, J=15.9 Hz) ~145.0

C-1' ~127.0

C-2' ~110.0-112.0

C-3' ~148.0

C-4' ~150.0

C-9' (C=O) ~167.0

-OCH₃ ~3.9 (s) ~56.0

Quinic Acid Moiety

H-2ax, H-2eq ~2.0-2.3 (m) ~37.0

H-3 ~3.8-5.4 (m) ~70.0-73.0

H-4 ~3.8-5.4 (m) ~70.0-73.0

H-5 ~3.8-5.4 (m) ~70.0-73.0

H-6ax, H-6eq ~1.8-2.2 (m) ~38.0

C-1 ~75.0

C-7 (C=O) ~176.0

-OCH₃ (ester) ~3.7 (s) ~52.0

Note: Chemical shifts are dependent on the deuterated solvent used. The proton at the

esterified position (H-4) is expected to have a significant downfield shift.[7]
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Table 2: Mass Spectrometry (MS) Data
Technique Ion Mode Precursor Ion (m/z)

Key Fragment Ions

(m/z)

ESI-MS Negative 381.12 [M-H]⁻ 193, 173, 134

HR-MS Positive
383.1336 [M+H]⁺,

405.1155 [M+Na]⁺

Confirmation of

elemental composition

(C₁₈H₂₂O₉)

Note: The fragmentation pattern can help distinguish between different isomers of feruloylquinic

acid and its esters. For 4-O-feruloylquinic acid derivatives, a base peak at m/z 173 is often

characteristic, with a secondary peak at m/z 193.[8]

Table 3: UV-Visible Spectroscopic Data
Solvent λmax (nm)

Methanol or Ethanol ~325

Note: The UV absorption maximum is characteristic of the ferulic acid chromophore.[4]

Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of Methyl 4-O-feruloylquinate
are crucial for obtaining high-quality, reproducible data.

Isolation and Purification
Methyl 4-O-feruloylquinate is a natural product that can be isolated from plant sources.[4]

The general workflow for its purification involves:

Extraction: Dried and ground plant material is extracted with an organic solvent like methanol

or ethanol.[4]

Fractionation: The crude extract is partitioned between solvents of varying polarities (e.g.,

water and ethyl acetate) to separate compounds based on solubility.[4]
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Chromatography: The target fraction is subjected to chromatographic techniques, such as

preparative High-Performance Liquid Chromatography (HPLC), to yield the pure compound.

[4][5]

NMR Spectroscopy
Sample Preparation: 2-5 mg of the purified compound for ¹H NMR or 15-20 mg for ¹³C NMR

is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆,

Chloroform-d).[7][9]

Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher).[4]

Data Acquisition: Standard 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments

are performed.[4] For ¹³C NMR, a greater number of scans (1024 or more) and a relaxation

delay of about 2 seconds are typically required due to the low natural abundance of the ¹³C

isotope.[7]

Mass Spectrometry (ESI-MS)
Sample Preparation: The purified compound is dissolved in a suitable solvent such as

methanol.[4]

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for

polar natural products.[4]

Method: The sample solution is infused into the mass spectrometer. Data is typically

collected in both positive and negative ion modes to observe the molecular ion and its

fragmentation patterns.[4] High-resolution mass spectrometry (HRMS) is used to confirm the

elemental composition.[4]

UV-Visible Spectroscopy
Sample Preparation: A dilute solution of the purified compound is prepared in a UV-

transparent solvent like methanol or ethanol.[4]

Instrumentation: A UV-Vis spectrophotometer is used to scan a range of wavelengths,

typically from 200-400 nm.[4]
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Data Analysis: The wavelengths of maximum absorbance (λmax) are recorded, which are

indicative of the chromophores in the molecule.[4]
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Caption: General workflow for the isolation and spectroscopic characterization of Methyl 4-O-
feruloylquinate.
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Caption: Key HMBC correlations for the structural confirmation of Methyl 4-O-feruloylquinate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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